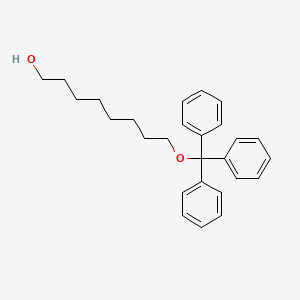
1-Octanol, 8-(triphenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octanol, 8-(triphenylmethoxy)- is an organic compound with the molecular formula C27H32O2 This compound is characterized by the presence of a hydroxyl group (-OH) attached to an octane chain, which is further substituted with a triphenylmethoxy group
Preparation Methods
The synthesis of 1-Octanol, 8-(triphenylmethoxy)- involves several steps. One common method includes the reaction of 1-octanol with triphenylmethyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Octanol, 8-(triphenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The triphenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Octanol, 8-(triphenylmethoxy)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of perfumes, flavors, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Octanol, 8-(triphenylmethoxy)- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The triphenylmethoxy group can interact with hydrophobic regions of proteins and membranes, influencing their activity. These interactions can modulate various biochemical pathways, leading to the observed effects of the compound.
Comparison with Similar Compounds
1-Octanol, 8-(triphenylmethoxy)- can be compared with other similar compounds such as:
1-Octanol: A simple alcohol with a similar octane chain but without the triphenylmethoxy group.
Triphenylmethanol: Contains the triphenylmethoxy group but lacks the octane chain.
Octyl acetate: An ester with an octane chain but different functional groups.
The uniqueness of 1-Octanol, 8-(triphenylmethoxy)- lies in its combination of the octane chain and the triphenylmethoxy group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
38257-96-4 |
|---|---|
Molecular Formula |
C27H32O2 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
8-trityloxyoctan-1-ol |
InChI |
InChI=1S/C27H32O2/c28-22-14-3-1-2-4-15-23-29-27(24-16-8-5-9-17-24,25-18-10-6-11-19-25)26-20-12-7-13-21-26/h5-13,16-21,28H,1-4,14-15,22-23H2 |
InChI Key |
MEZQLTCOTFUEGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


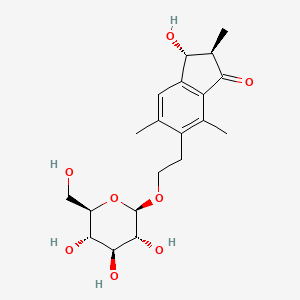
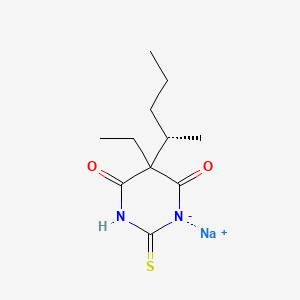
![4-Methyl-4-[(oxan-2-yl)oxy]hex-2-yn-1-ol](/img/structure/B14672386.png)
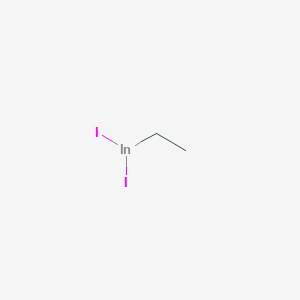
![Benzenamine, N,N-dimethyl-4-[4-(4-nitrophenyl)-1,3-butadienyl]-](/img/structure/B14672397.png)
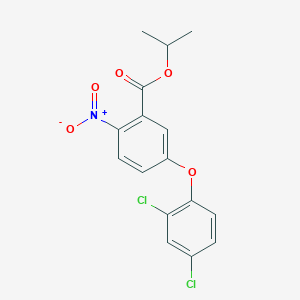
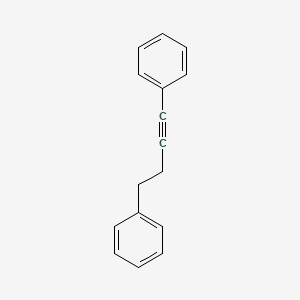
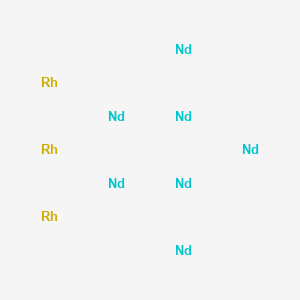
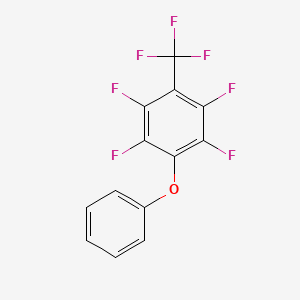
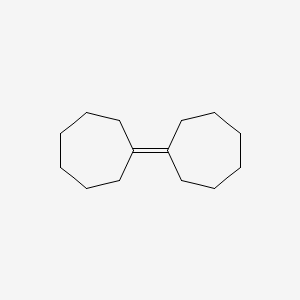
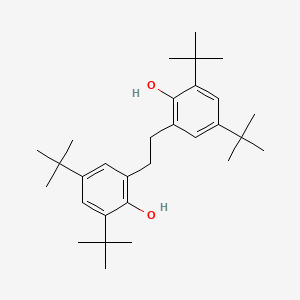
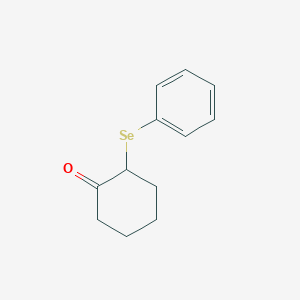
![Diethyl 3-(phenylsulfonyl)-3,6,7-triazatricyclo[3.2.1.02,4]octane-6,7-dicarboxylate](/img/structure/B14672435.png)
![2-chloro-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B14672441.png)
